molecular formula C6H4BClFNO4 B2405211 (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid CAS No. 2377608-37-0

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid

Cat. No.: B2405211
CAS No.: 2377608-37-0
M. Wt: 219.36
InChI Key: BEUGXSNBTNZPQP-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid (CAS: 2377608-37-0) is an aryl boronic acid derivative characterized by a benzene ring substituted with chlorine (4-position), fluorine (2-position), and nitro (3-position) groups. The molecular weight is 219.36 g/mol, and its structure (C₆H₃BClFNO₂) combines electron-withdrawing substituents, which significantly influence its chemical reactivity and biological interactions . Boronic acids are widely utilized in medicinal chemistry, catalysis, and materials science due to their ability to form reversible covalent bonds with diols and interact with biological targets such as proteases, kinases, and penicillin-binding proteins .

Properties

IUPAC Name

(4-chloro-2-fluoro-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUGXSNBTNZPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)[N+](=O)[O-])F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Reduction: Formation of anilines.

Scientific Research Applications

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The presence of fluorine and chlorine substituents enhances the compound’s Lewis acidity compared to unsubstituted phenylboronic acid (pKa ~8.86). Fluorine’s electronegativity increases the electron-deficient nature of the boron center, facilitating interactions with nucleophilic residues (e.g., serine in proteases) . The nitro group at the meta position further amplifies this effect, distinguishing it from analogs like (3-Chloro-2,4-difluorophenyl)boronic acid (CAS: MFCD04116064), which lacks a nitro group but has two fluorine atoms .

Positional Isomerism and Bioactivity

Meta-substituted aryl boronic acids generally exhibit superior inhibitory activity compared to ortho-substituted analogs. For example, in studies on Streptococcus pneumoniae R39 inhibition, meta-substituted derivatives showed IC₅₀ values of 20–30 µM, whereas ortho-substituted analogs were less effective .

Anticancer Potential

Boronic acids with aromatic systems, such as phenanthren-9-yl boronic acid (IC₅₀: 0.225 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.196 µM), demonstrate potent antiproliferative effects in triple-negative breast cancer models .

Protease Inhibition

Bifunctional aryl boronic acids, such as FL-166 (Ki: 40 nM against SARS-CoV-2 3CLpro), highlight the importance of boronic acid moieties in targeting serine residues . The electron-withdrawing nitro group in the target compound could enhance covalent binding to catalytic serines, similar to proteasome inhibitors like bortezomib, which rely on boronic acid functionality .

Comparative Analysis with Structurally Similar Compounds

Compound Name Substituents Key Applications/Findings Reference
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid Cl (4), F (2), NO₂ (3) Potential protease/enzyme inhibition
(3-Chloro-2,4-difluorophenyl)boronic acid Cl (3), F (2,4) Intermediate in synthesis; lower acidity
(4-Chloro-3-hydroxyphenyl)boronic acid Cl (4), OH (3) Antibacterial (S. pneumoniae inhibition)
(4-Fluoro-3-hydroxyphenyl)boronic acid F (4), OH (3) Moderate enzyme inhibition
FL-166 (bifunctional aryl boronic acid) Complex substituents SARS-CoV-2 3CLpro inhibition (Ki: 40 nM)

Key Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound increases acidity and reactivity compared to hydroxyl or methoxy-substituted analogs (e.g., (4-Chloro-3-hydroxyphenyl)boronic acid) .
  • Steric Effects : Bulky substituents (e.g., naphthyl or phenanthrenyl groups) improve cytotoxicity but reduce solubility, as seen in compounds 2 and 3 from . The target compound’s smaller substituents may offer better pharmacokinetic profiles.

Biological Activity

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer treatment and antibacterial resistance. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the borylation of 4-chloro-2-fluoro-3-nitroaniline. This process can be achieved through methods such as Miyaura borylation, which allows for the selective introduction of the boronic acid functional group while preserving the nitro group. The compound's structure can be represented as follows:

C6H4BClFNO4\text{C}_6\text{H}_4\text{BClFNO}_4

This compound features a boronic acid moiety that is known for its ability to form coordinate covalent bonds with nucleophilic sites in biological systems, potentially enhancing its interaction with target proteins.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an antiandrogen agent in prostate cancer treatment. A series of compounds derived from this structure were tested against several cancer cell lines, including LAPC-4 (androgen-dependent prostate cancer) and PC-3 (prostate cancer) cells. The findings indicate that certain derivatives exhibit significant antiproliferative activity, with some compounds demonstrating IC50 values lower than those of established antiandrogens like flutamide and bicalutamide.

CompoundIC50 (μM)Selectivity Index (SI)
Flutamide60.51.3
Bicalutamide37.2N/A
This compound derivative 9a19.27.2

The selectivity index indicates that compound 9a is significantly more selective than flutamide, suggesting a favorable therapeutic profile with reduced toxicity towards non-cancerous cells .

The mechanism by which this compound exerts its biological effects appears to involve its interaction with androgen receptors (AR). The boronic acid moiety can form hydrogen bonds and coordinate covalent bonds with amino acids within the receptor's binding site, potentially altering receptor conformation and activity. This interaction may enhance the selectivity of these compounds for cancer cells while minimizing effects on normal tissues .

Case Studies

  • Prostate Cancer Treatment :
    A study evaluated a series of boronic acid derivatives for their anti-proliferative effects against LAPC-4 and PC-3 cell lines. Compound 9a was identified as having superior activity compared to traditional antiandrogens, suggesting that modifications to the nitro group may enhance efficacy while reducing hepatotoxicity associated with existing therapies .
  • Hepatotoxicity Assessment :
    In assessing hepatotoxicity, compounds were also tested against the HepG2 liver cancer cell line, revealing that some derivatives exhibited lower toxicity compared to flutamide, indicating a promising safety profile for further development .

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